molecular formula C6H11O4- B1243669 (S)-Mevalonate

(S)-Mevalonate

Cat. No. B1243669
M. Wt: 147.15 g/mol
InChI Key: KJTLQQUUPVSXIM-LURJTMIESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-mevalonate is a mevalonate. It is a conjugate base of a (S)-mevalonic acid. It is an enantiomer of a (R)-mevalonate.

Scientific Research Applications

  • Plant Physiology and Biochemistry : (S)-Mevalonate plays a crucial role in the biosynthesis pathways of chloroplasts, impacting plant physiology and stress responses. It's significant in non-mevalonate chloroplast pathways for isopentenyl diphosphate and isoprenoid biosynthesis (Lichtenthaler, 2015; Lüttge & Beyschlag, 2015)(source)(source).

  • Microbial Biosynthesis : It's used in the heterologous production of mevalonate in Streptomyces, indicating its importance in microbial biosynthesis and industrial applications (Kuzuyama et al., 2004)(source).

  • Cancer Research : The mevalonate pathway has been linked to cancer growth and progression. Understanding this pathway is crucial for developing therapeutic strategies targeting metabolic vulnerabilities in cancer (Mullen et al., 2016)(source).

  • Biosensors Development : (S)-Mevalonate is used in creating biosensors for high-throughput screening of metabolic pathways, demonstrating its application in biotechnological innovations (Pfleger et al., 2007)(source).

  • Immunology and Vaccinology : It plays a role in trained immunity and immune response, making it significant in the study of immunological disorders and vaccine development (Bekkering et al., 2018)(source).

  • Cellular Metabolism and Growth : The mevalonate pathway, including (S)-mevalonate, is essential in DNA replication and cell growth, highlighting its significance in cell biology and potential therapeutic applications (Fairbanks et al., 1984)(source).

properties

Product Name

(S)-Mevalonate

Molecular Formula

C6H11O4-

Molecular Weight

147.15 g/mol

IUPAC Name

(3S)-3,5-dihydroxy-3-methylpentanoate

InChI

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/p-1/t6-/m0/s1

InChI Key

KJTLQQUUPVSXIM-LURJTMIESA-M

Isomeric SMILES

C[C@](CCO)(CC(=O)[O-])O

Canonical SMILES

CC(CCO)(CC(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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